molecular formula C15H24 B3060970 cis-beta-Copaene CAS No. 18252-44-3

cis-beta-Copaene

Cat. No. B3060970
CAS RN: 18252-44-3
M. Wt: 204.35 g/mol
InChI Key: UPVZPMJSRSWJHQ-HTXSYXIBSA-N
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Description

Synthesis Analysis

The most common method of synthesizing cis-beta-Copaene is by the isolation and purification of natural sources. In the laboratory, cis-beta-Copaene can be synthesized by a series of reactions that involve isoprene and other precursors. Additionally, research has shown that bacteria possess many putative terpene synthase genes, which could potentially be used for terpene synthase activity .


Molecular Structure Analysis

Cis-beta-Copaene has a molecular formula of C15H24 and a molecular weight of 204.3511 . Its structure is tricyclic, and it contains three isoprene units.


Physical And Chemical Properties Analysis

Cis-beta-Copaene is a colorless, viscous liquid that has a melting point of -60°C and a boiling point of 260°C. It has a specific gravity of approximately 0.880 g/cm³ and a refractive index of 1.5060 at 20°C. It is slightly soluble in water but is miscible with most organic solvents, including ethanol and acetone.

Scientific Research Applications

1. Biotechnological Production and Commercial Uses

Researchers Mischko et al. (2018) studied sesquiterpene synthases from the Basidiomycota Coniophora puteana and identified two enzymes capable of highly selective generation of β-copaene. This discovery is significant for biotechnological production, as β-copaene is commercially used as a food and flavor additive. Their work revealed product selectivity and terpene titers exceeding previous biotechnological data, presenting an economical alternative to natural plant extraction for β-copaene production (Mischko et al., 2018).

2. Role in Insect Behavior

Nishida et al. (2004) explored the role of α-copaene, a compound closely related to β-copaene, as an attractant for male Mediterranean fruit flies. Their study found that α-copaene, present in essential oils of various plants, induces lek-like behavior in these flies. This suggests that compounds like β-copaene may play a role in insect attraction and could have implications in pest management strategies (Nishida et al., 2004).

3. Chemical Properties and Reactions

In a study by Guo et al. (2008), the cis-trans isomerizations of β-carotene and lycopene were examined. This research provides insights into the chemical behavior of compounds like cis-beta-copaene, particularly their isomerization processes and the potential physiological implications of these reactions (Guo et al., 2008).

4. Catalytic Applications

Research by Xu et al. (2009) on cis-beta-bis(carbonyl) ruthenium-salen complexes highlighted the unique catalytic properties of these complexes in asymmetric intramolecular alkene cyclopropanation. This study contributes to understanding the catalytic capabilities of related cis-beta structures, such as cis-beta-copaene, in chemical synthesis (Xu et al., 2009).

Future Directions

One potential future direction for cis-beta-Copaene is the development of water-soluble forms for potential use in medicine and cosmetics.

Relevant Papers One relevant paper is "Identification of sesquiterpene synthases from the Basidiomycota Coniophora puteana for the efficient and highly selective β-copaene and cubebol production in E. coli" . This paper discusses the identification of two sesquiterpene synthases capable of the highly selective generation of β-copaene and cubebol . The reported product selectivity and the generated terpene titers exceed all published biotechnological data regarding the production of β-copaene and cubebol .

properties

IUPAC Name

(1R,2S,8S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12?,13?,14+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVZPMJSRSWJHQ-HTXSYXIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3C1C2C(=C)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]3C1C2CCC3=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275850
Record name .beta.-Copaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-beta-Copaene

CAS RN

18252-44-3, 18612-33-4
Record name beta-Copaene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018252443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Copaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Zhong, Y Guo, H Shi, Y Liang, Z Guo, D Li… - Industrial Crops and …, 2022 - Elsevier
… a relatively high content of alpha-cadinene, alpha-cubebene, gamma-muurolene, beta-cubebene, a-copaene, cubenene, cis-beta-farnesene, alpha-farnesene and cis-beta-copaene. …
Number of citations: 5 www.sciencedirect.com
G Kaanin‐Boudraa, F Brahmi, M Wrona… - Journal of Food …, 2021 - Wiley Online Library
Grapefruit (Citrus × paradisi, Algerian variety) essential oil obtained by hydro‐distillation was evaluated as a substitute for vitamin E for margarine. The obtained IC 50 values were: …
Number of citations: 6 ifst.onlinelibrary.wiley.com
V Ninama, H Shah, C Kapadia, A Italiya, R Datta… - Scientia …, 2024 - Elsevier
In this work, the nutritional value and phytochemical content of the six annual flower petals such as Pansy (Viola wittorckiana), Dianthus (Dianthus chinensis), Cosmos (Cosmos …
Number of citations: 0 www.sciencedirect.com
J Chenier - 2022 - search.proquest.com
Arkansas has a climate and geography that allows for the production of unique horticultural crops, including hops (Humulus lupulus L.), blackberries (Rubus subgenus Rubus), and …
Number of citations: 2 search.proquest.com

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